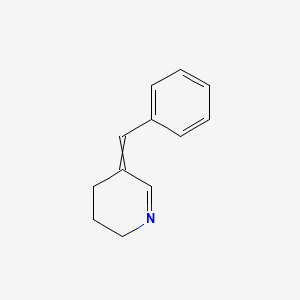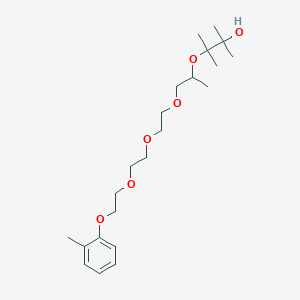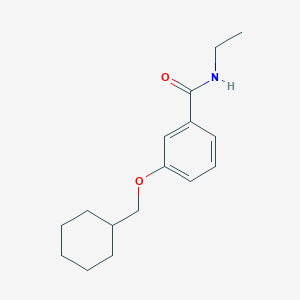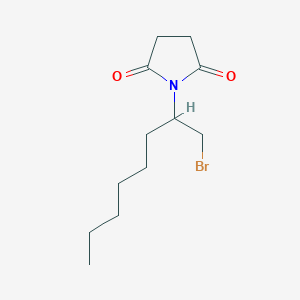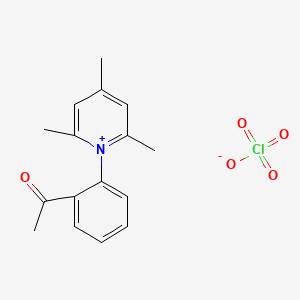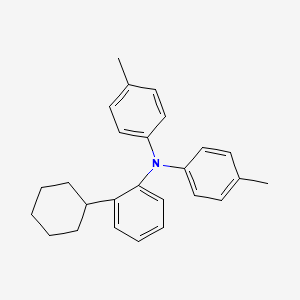
2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline, also known as 4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline], is a chemical compound with the molecular formula C46H46N2 and a molecular weight of 626.87 g/mol . This compound is characterized by its cyclohexyl group attached to a bis(4-methylphenyl)aniline structure, making it a unique and versatile molecule in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline typically involves the reaction of cyclohexanone with N,N-bis(4-methylphenyl)aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. In the context of OLEDs, the compound acts as a hole transport material, facilitating the movement of positive charges within the device. This is achieved through its high hole mobility and favorable electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(4-methylphenyl)aniline: Lacks the cyclohexyl group, resulting in different electronic properties.
Cyclohexylamine: Contains a cyclohexyl group but lacks the bis(4-methylphenyl)aniline structure.
N,N-diphenylamine: Similar structure but without the methyl groups on the phenyl rings.
Uniqueness
2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline is unique due to its combination of a cyclohexyl group and bis(4-methylphenyl)aniline structure, which imparts distinct electronic and physical properties. This makes it particularly valuable in applications such as OLEDs, where high hole mobility is essential .
Propriétés
Numéro CAS |
89900-17-4 |
|---|---|
Formule moléculaire |
C26H29N |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
2-cyclohexyl-N,N-bis(4-methylphenyl)aniline |
InChI |
InChI=1S/C26H29N/c1-20-12-16-23(17-13-20)27(24-18-14-21(2)15-19-24)26-11-7-6-10-25(26)22-8-4-3-5-9-22/h6-7,10-19,22H,3-5,8-9H2,1-2H3 |
Clé InChI |
HQGSOKHUMAUNPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC=C3C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


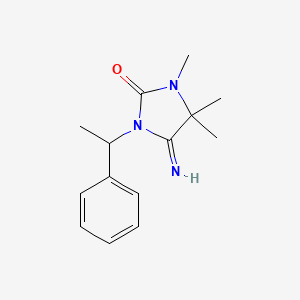
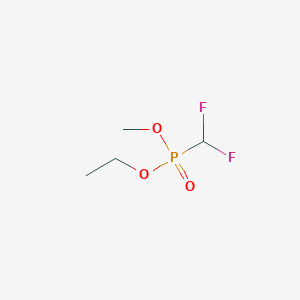
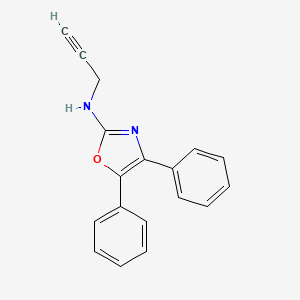
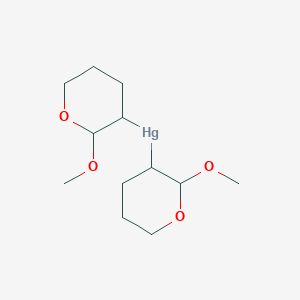
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
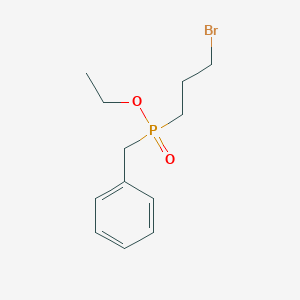
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
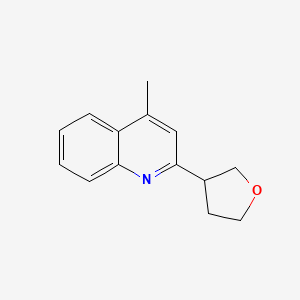
![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
